molecular formula C10H13ClFNO2 B1383681 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride CAS No. 2060042-34-2

2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride

Cat. No.: B1383681
CAS No.: 2060042-34-2
M. Wt: 233.67 g/mol
InChI Key: VMTAAZCQJVQKFU-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride (CAS: 1249664-39-8) is a fluorinated amino acid derivative with a molecular formula of C₁₀H₁₃ClFNO₂ and a molecular weight of 233.67 g/mol . Its structure features a 2-methyl group and a 4-fluorophenyl substituent on the propanoic acid backbone (Figure 1). The compound is characterized by its α-amino acid configuration, with the amino and methyl groups attached to the α-carbon, while the β-carbon is linked to the aromatic fluorophenyl ring.

Properties

IUPAC Name

2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTAAZCQJVQKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride, often abbreviated as AFM , is a compound of significant interest in medicinal chemistry and pharmacology. Its structural characteristics suggest potential interactions with various biological systems, particularly in the context of amino acid transport and metabolic pathways. This article reviews the biological activity of AFM, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C12H15ClFNO2
  • Molecular Weight : 247.71 g/mol
  • Purity : >95% (HPLC)

AFM functions primarily as a substrate for specific amino acid transporters. Research indicates that it interacts with the L-type amino acid transporter (LAT1), which is crucial for the uptake of large neutral amino acids in various tissues, including tumors.

Transport Mechanism

  • AFM is actively transported across cell membranes via LAT1.
  • It exhibits differential uptake in tumor versus normal tissues, which can be exploited for targeted drug delivery and imaging applications.

In Vitro Studies

In vitro studies have demonstrated that AFM has a high affinity for LAT1, leading to significant uptake in cells expressing this transporter. For example, studies using radiolabeled versions of AFM showed enhanced accumulation in LAT1-positive tumor cells compared to normal cells, suggesting its potential as a tumor imaging agent .

In Vivo Studies

In vivo biodistribution studies have shown that AFM accumulates preferentially in tumor tissues. The tumor-to-normal brain ratios were reported to be significantly high (up to 115:1), indicating its utility in targeting malignant tissues while minimizing exposure to healthy cells .

Case Study 1: Tumor Imaging

A study utilized AFM labeled with fluorine-18 for positron emission tomography (PET) imaging. The results indicated that AFM could effectively delineate LAT1-expressing tumors from surrounding healthy tissue, providing a non-invasive imaging modality for cancer diagnosis .

Case Study 2: Therapeutic Applications

Research has explored the use of AFM in combination with other therapeutic agents to enhance treatment efficacy in cancers that overexpress LAT1. The synergistic effects observed suggest that AFM could potentially improve drug delivery to tumors while reducing systemic toxicity .

Comparative Analysis

Compound Affinity for LAT1 Tumor Uptake Ratio Application
2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acidHighUp to 115:1Imaging & Therapy
Other Amino Acids (e.g., MeAIB)ModerateVariedLimited

Scientific Research Applications

Overview

2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride, also known by its chemical structure as (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride, is a compound of significant interest in various scientific fields. Its unique structural features, including a fluorinated aromatic ring and an amino acid backbone, make it a valuable intermediate in pharmaceutical synthesis and research applications.

Pharmaceutical Development

The compound is primarily utilized in the synthesis of pharmaceuticals due to its ability to serve as an intermediate in creating more complex organic molecules. Its structural properties allow for modifications that can lead to novel therapeutic agents targeting various biological pathways.

Neurotransmitter Interaction Studies

Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and dopamine transporters. This interaction is crucial for studying mood disorders and developing antidepressant therapies.

Case Study: Antidepressant-like Effects
In a controlled animal study, administration of this compound showed a significant reduction in depressive behaviors, attributed to increased serotonergic activity. This suggests potential applications in treating depression and anxiety disorders.

The compound exhibits biological activity by modulating the release and reuptake of neurotransmitters. Its mechanism involves forming hydrogen bonds with active sites on enzymes or receptors, which can alter their activity and lead to therapeutic effects.

Antimicrobial Properties

Preliminary studies suggest that derivatives of similar compounds possess antibacterial activity against resistant strains of bacteria. Although specific data on this compound remains limited, related compounds have shown minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, indicating a potential for similar efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules based on substituent variations , functional group modifications , stereochemistry , and heterocyclic extensions .

Substituent Variations on the Aromatic Ring

Compound Name CAS Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Differences
(S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid HCl 35026-10-9 C₁₁H₁₆ClNO₃ 4-methoxy 245.71 Methoxy group enhances electron density, increasing metabolic stability .
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl 870483-31-1 C₉H₈ClF₃NO₂ 3,4,5-trifluoro 265.62 Increased lipophilicity and steric bulk may improve receptor binding .
2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid HCl 24250-84-8 C₁₀H₁₂BrClNO₂ 4-bromo 328.57 Bromine’s electronegativity and size alter pharmacokinetics .

Key Insight : Fluorine’s small size and high electronegativity in the target compound optimize bioavailability compared to bulkier halogens (e.g., bromine) or electron-donating groups (e.g., methoxy) .

Functional Group Modifications

Compound Name CAS Molecular Formula Functional Group Molecular Weight (g/mol) Key Differences
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl 64282-12-8 C₁₀H₁₃ClFNO₂ Methyl ester 233.67 Esterification increases membrane permeability but reduces aqueous solubility .
(R)-2-Amino-2-(4-fluorophenyl)ethanol HCl 1956437-40-3 C₈H₁₀ClFNO Ethanol derivative 191.62 Replacement of carboxylic acid with ethanol alters ionization and bioactivity .

Stereochemical Variants

Compound Name CAS Molecular Formula Configuration Molecular Weight (g/mol) Key Differences
(2R)-2-Amino-3-(4-fluorophenyl)propanoate HCl N/A C₁₀H₁₃ClFNO₂ R-enantiomer 233.67 Enantiomers may exhibit divergent pharmacological profiles due to chiral recognition .

Key Insight : Stereochemistry significantly impacts receptor selectivity. The S-configuration in the target compound is often preferred in drug design for compatibility with biological systems .

Heterocyclic Structural Analogues

Compound Name CAS Molecular Formula Structural Feature Molecular Weight (g/mol) Key Differences
(2S)-2-Amino-3-[4’-(4”-fluorophenyl)pyridin-2’-yl]propanoic acid HCl N/A C₁₄H₁₃ClFN₂O₂ Pyridine ring 302.73 Pyridine introduces aromatic nitrogen, altering electronic properties and solubility .

Key Insight : Heterocyclic extensions, such as pyridine, enhance binding to metal ions or aromatic pockets in enzymes but may reduce metabolic stability .

Q & A

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for nucleophilic attacks using Gaussian09 at the B3LYP/6-31G* level to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate binding free energies (ΔG) with target proteins using AMBER to guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride
Reactant of Route 2
2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.